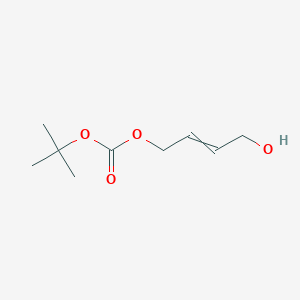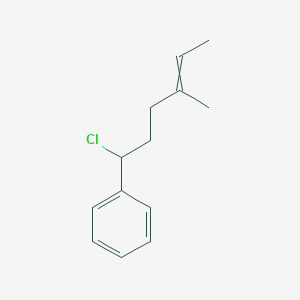
7,12-Dimethyl-7,12-dihydrotetraphen-12-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dimethyl-7,12-dihydrotetraphen-12-OL typically involves the alkylation of benz[a]anthracene with methyl groups at the 7 and 12 positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in research laboratories following strict safety protocols to prevent exposure .
Chemical Reactions Analysis
Types of Reactions
7,12-Dimethyl-7,12-dihydrotetraphen-12-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
7,12-Dimethyl-7,12-dihydrotetraphen-12-OL is extensively used in scientific research, particularly in the field of cancer research. Its applications include:
Cancer Research: Used as a tumor initiator in various cancer models to study the mechanisms of carcinogenesis.
Immunotoxicity Studies: Investigated for its effects on the immune system.
Endocrine Disruption: Studied for its potential to disrupt endocrine functions.
Mechanism of Action
The carcinogenic effects of 7,12-Dimethyl-7,12-dihydrotetraphen-12-OL are primarily due to its ability to form DNA adducts, leading to mutations and cancer initiation . It is metabolically activated in the body to form reactive intermediates that interact with DNA . The compound also affects the interleukin-2 pathway, leading to immunosuppression .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with carcinogenic properties.
Chrysene: A PAH with similar structure and carcinogenic potential.
9,10-Dimethylanthracene: A structurally related compound with different biological activities.
Uniqueness
7,12-Dimethyl-7,12-dihydrotetraphen-12-OL is unique due to its specific methylation pattern, which enhances its carcinogenic potential compared to other PAHs . Its ability to serve as a potent tumor initiator makes it a valuable tool in cancer research .
Properties
CAS No. |
666697-43-4 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
7,12-dimethyl-7H-benzo[a]anthracen-12-ol |
InChI |
InChI=1S/C20H18O/c1-13-15-8-5-6-10-18(15)20(2,21)19-16(13)12-11-14-7-3-4-9-17(14)19/h3-13,21H,1-2H3 |
InChI Key |
AQTOEHWHRKLKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C14)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)

![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)


![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)
